molecular formula C24H47NO7 B2669450 2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6

2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6

Cat. No.: B2669450
M. Wt: 467.6 g/mol
InChI Key: HHJTWTPUPVQKNA-DBGPLVPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13C6 Glucosylsphingosine (d18:1) involves the isotopic enrichment of 1-β-D-glucosylsphingosine. The process typically includes the incorporation of carbon-13 isotopes into the glucosylsphingosine molecule . The reaction conditions often involve the use of solvents like chloroform, methanol, and ethanol .

Industrial Production Methods: Industrial production of 13C6 Glucosylsphingosine (d18:1) is carried out under controlled conditions to ensure high purity and isotopic enrichment. The compound is formulated as a solid and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 13C6 Glucosylsphingosine (d18:1) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosylsphingosine derivatives with additional oxygen-containing functional groups .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-DBGPLVPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
Reactant of Route 2
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
Reactant of Route 3
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
Reactant of Route 4
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
Reactant of Route 5
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
Reactant of Route 6
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6

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